N-(2-Quinoxaline)-sulfaquinoxalin

Description

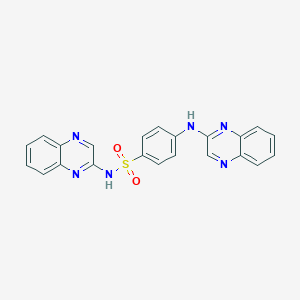

N-(2-Quinoxaline)-sulfaquinoxalin (CAS: 59-40-5), also known as sulfaquinoxaline, is a sulfonamide-class compound with the molecular formula C₁₄H₁₂N₄O₂S and a molecular weight of 300.34 g/mol . It is widely used in veterinary medicine as an antimicrobial agent, particularly for treating coccidiosis in poultry . Its structure comprises a quinoxaline moiety linked to a sulfanilamide group, enabling competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Despite its efficacy, studies highlight dose-dependent toxicity in broiler chickens, including weight loss, organ hemorrhage, and hypoprothrombinemia due to vitamin K antagonism .

Properties

Molecular Formula |

C22H16N6O2S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

N-quinoxalin-2-yl-4-(quinoxalin-2-ylamino)benzenesulfonamide |

InChI |

InChI=1S/C22H16N6O2S/c29-31(30,28-22-14-24-18-6-2-4-8-20(18)27-22)16-11-9-15(10-12-16)25-21-13-23-17-5-1-3-7-19(17)26-21/h1-14H,(H,25,26)(H,27,28) |

InChI Key |

SSJSJQLWQYBAKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 |

Origin of Product |

United States |

Preparation Methods

Process Overview

The classical and improved method involves the reaction of 2-chloroquinoxaline with sulfanilamide in the presence of a granular acid-binding agent and a high boiling solvent. The reaction is conducted at elevated temperatures (~175°C) with continuous stirring and reflux to remove water formed during the reaction, ensuring a fluid reaction mass and uniform heating.

Detailed Reaction Conditions (From US Patent US2675379A)

| Reagents | Conditions | Notes |

|---|---|---|

| 2-Chloroquinoxaline | 175°C, reflux | Reacted with sulfanilamide |

| Sulfanilamide | Solid | Reactant |

| Granular potassium carbonate | 12-40 mesh size | Acid-binding agent |

| Diatomaceous earth | Added to reaction mixture | Improves reaction fluidity and heat transfer |

| High boiling solvent | Secondary butylbenzene or similar | Solvent for reaction |

| Reaction time | ~5 hours at reflux temperature | Water of reaction distilled off continuously |

Procedure Summary:

- Mix 2-chloroquinoxaline, sulfanilamide, granular potassium carbonate, diatomaceous earth, and high boiling solvent.

- Heat to about 175°C while stirring and refluxing.

- Water formed during the reaction is distilled off with the solvent and discarded.

- After reaction completion, cool the mixture and add hot water.

- Filter and separate layers; treat aqueous layer with sodium sulfide to remove solvent traces.

- Adjust pH with sulfuric acid to precipitate sulfaquinoxaline.

- Filter and dry the product.

This method yields sulfaquinoxaline in enhanced yield and excellent quality, suitable for commercial production.

Preparation of N-(2-Quinoxaline)-Sulfaquinoxaline Derivatives

While sulfaquinoxaline is commercially available or prepared as above, its functionalization to N-(2-Quinoxaline)-sulfaquinoxaline or related derivatives involves further synthetic steps.

Synthesis via Isothiocyanate Intermediates

A reported method for preparing quinoxaline sulfonamide derivatives involves the formation of 4-isothiocyanato-N-quinoxaline-2-yl-benzenesulfonamide as an intermediate. This intermediate is synthesized by reacting sulfaquinoxaline with thiophosgene in aqueous medium, followed by further reaction with amines or heterocyclic amines to yield various thioureido derivatives.

| Step | Reagents/Conditions | Product/Notes |

|---|---|---|

| Sulfaquinoxaline + Thiophosgene | Stir in water for 1 hour until color change and precipitate formation | 4-Isothiocyanato-N-quinoxaline-2-yl-benzenesulfonamide |

| Intermediate + 2-Aminopyridine | Reflux in DMF with triethylamine for 5 hours | 4-(3-Pyridin-2-yl-thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide and analogs |

Research Findings and Data Analysis

Spectral and Analytical Data of Synthesized Compounds

From the synthesis involving isothiocyanate intermediates, spectral data confirm the successful formation of quinoxaline sulfonamide derivatives:

| Compound | Molecular Formula | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Elemental Analysis (Calculated vs Found %) |

|---|---|---|---|---|

| Compound 2 (Isothiocyanate) | C21H16ClN5O2S2 | 135–136 | 3436, 3358, 3246 (NH), 1232 (C=S) | C: 53.67 / 53.33; H: 3.43 / 3.25; N: 14.90 / 14.67 |

| Compound 3 (Thioureido derivative) | C24H21N5O4S2 | 248–249 | 1316, 1148 (SO2), 1232 (C=S) | C: 56.79 / 57.10; H: 4.17 / 4.46; N: 13.80 / 13.95 |

These data confirm the structural integrity and purity of the synthesized compounds.

Biological and Structural Studies

- Novel quinoxaline sulfonamide derivatives exhibit significant antibacterial, antiviral, and antifungal activities.

- Molecular docking and biological screening identify key pharmacophoric features, such as sulfonohydrazide moieties, contributing to enzyme inhibition (e.g., sPLA2 and α-glucosidase), relevant for diabetes treatment.

- Coordination complexes of sulfaquinoxaline with metals like cobalt (Co(II)) have been synthesized and structurally characterized by X-ray diffraction, showing octahedral geometry and potential biological applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinoxaline)-sulfaquinoxalin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high reaction efficiency .

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-Quinoxaline)-sulfaquinoxalin has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Quinoxaline)-sulfaquinoxalin involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, it can interfere with tubulin polymerization, further contributing to its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

| Parameter | Sulfaquinoxaline | Chloroquinoxaline Sulfonamide | Sulphonamido-quinoxaline | Hybrid Compounds |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₁₂N₄O₂S | C₁₄H₁₁ClN₄O₂S | Variable | C₁₄H₁₀N₆O₂S (example) |

| Molecular Weight | 300.34 g/mol | 334.03 g/mol | 280–350 g/mol | 320–400 g/mol |

| Primary Use | Antimicrobial | Anticancer | Anticancer | Anticancer |

| Key Target | DHPS enzyme | Tyrosine kinases | DNA replication | Carbonic anhydrase IX |

| Therapeutic Advantage | Broad-spectrum activity | Anti-angiogenic | High cytotoxicity | Targeted delivery |

Research Findings and Future Perspectives

In contrast, structural analogs like chloroquinoxaline sulfonamide and hybrid derivatives offer promising anticancer applications with mechanistic diversity . Future research should focus on:

Toxicity Mitigation: Developing sulfaquinoxaline analogs with reduced vitamin K antagonism.

Hybrid Optimization: Enhancing the bioavailability and selectivity of quinoxaline-triazole hybrids.

Clinical Translation: Expanding preclinical studies on chloroquinoxaline sulfonamide to validate safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Quinoxaline)-sulfaquinoxalin, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via condensation reactions between sulfonamide derivatives and quinoxaline precursors. For example, glyoxylic acid and o-phenylenediamine are commonly used to form the quinoxaline core, followed by sulfonylation . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or ethanol), and pH (neutral to slightly acidic) critically affect yield (typically 65–85%) and purity (>95% by HPLC). Impurities like unreacted sulfonamide or dimerized quinoxaline derivatives require column chromatography or recrystallization for removal .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- HPLC-MS : Used to confirm molecular weight (MW: 300.34 g/mol) and detect impurities (e.g., sulfaquinoxaline sodium salt at MW 322.32) .

- NMR : H NMR signals include aromatic protons (δ 7.2–8.5 ppm for quinoxaline and sulfonamide groups) and NH protons (δ 5.8–6.2 ppm). C NMR shows carbonyl carbons (δ 165–170 ppm) .

- FTIR : Key peaks include S=O stretches (1150–1250 cm) and N-H bends (1500–1600 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Discrepancies often arise from assay conditions:

- In vitro vs. in vivo models : Lower efficacy in mammalian cells (IC > 50 µM) compared to bacterial models (MIC < 10 µM) may reflect metabolic instability or transporter-mediated efflux .

- Dose dependency : Cytotoxicity at high concentrations (>100 µM) in cancer cell lines (e.g., HepG2) may mask antimicrobial specificity .

- Methodological mitigation : Use isogenic bacterial strains or CRISPR-edited mammalian cells to isolate target pathways .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Sodium salts (e.g., sulfaquinoxaline sodium) improve aqueous solubility (up to 25 mg/mL vs. 2 mg/mL for free acid) but may alter pharmacokinetics .

- Nanoformulation : Liposomal encapsulation increases plasma half-life from 2–4 hours to 8–12 hours in rodent models .

- Prodrug design : Esterification of sulfonamide groups enhances intestinal absorption (e.g., acetylated derivatives) .

Q. How do structural modifications of the quinoxaline core influence structure-activity relationships (SAR) in antiproliferative studies?

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO at position 3) enhance DNA intercalation but reduce solubility.

- Hydrophilic groups (e.g., -OH at position 2) improve bioavailability but decrease membrane permeability .

Q. What methodologies validate the compound’s stability under varying environmental conditions (pH, light, temperature)?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Monitor degradation via HPLC at pH 1–13; sulfonamide cleavage dominates at pH > 10 .

- Photolysis : UV exposure (254 nm) generates quinoxaline-N-oxide byproducts, requiring amber glass storage .

- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C correlates with loss of sulfonamide groups .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?

- Quality control (QC) metrics :

- Purity thresholds: ≥98% by HPLC for biological assays .

- Standardize reaction monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational tools are effective for predicting the compound’s drug-likeness and off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.